Avenalumic acid
Description
Contextualization within Natural Products Chemistry
Avenalumic acid is a naturally occurring phenolic acid originally identified in oats (Avena sativa). cerealsgrains.orgusda.gov As a natural product, it is part of a diverse group of secondary metabolites synthesized by organisms that are not directly involved in normal growth, development, or reproduction, but often have ecological importance. In plants, these compounds, including this compound and its derivatives, frequently play a role in defense mechanisms. mdpi.com Their functions are often linked to protecting the plant from environmental stressors, such as pathogen infection, disease, and herbivory, where they can act as antimicrobial agents or form chemical barriers. mdpi.com
These protective phytochemicals are categorized into two main types: phytoalexins, which are synthesized in response to a pathogen attack, and phytoanticipins, which are present in the plant constitutively, even before an infection occurs. mdpi.com this compound conjugates, known as avenanthramides, have been identified as both phytoalexins and phytoanticipins in oat seedlings and plants. mdpi.com Beyond the plant kingdom, this compound has also been identified as a secondary metabolite produced by certain bacteria, specifically within the phylum Actinomycetes, highlighting its presence in different domains of life. researchgate.netnih.gov
Historical Perspectives on its Discovery and Initial Characterization
The discovery of this compound is intertwined with research on another class of oat-specific natural products, the avenanthramide alkaloids. cerealsgrains.org It was first identified as a novel, previously undescribed compound during the alkaline hydrolysis of a specific anionic phenolic fraction, designated AF-8, which was isolated from oat hulls. cerealsgrains.org Upon successful isolation of the free acid, the trivial name "this compound" was proposed by the discovering researchers. cerealsgrains.org
The initial characterization and structural elucidation were carried out using a combination of analytical techniques. cerealsgrains.org Mass spectral analysis provided data on the molecular weight and fragmentation patterns, suggesting a monohydroxylated phenylpentadienoic acid structure. cerealsgrains.org Further detailed structural information was obtained through nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR. cerealsgrains.org These analyses allowed for the precise determination of the arrangement of atoms and the stereochemistry of the olefinic side chain, ultimately establishing the complete structure of this compound as 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid. cerealsgrains.org
Hierarchical Classification within Phenolic Acids and Related Conjugates
This compound is classified within the broad kingdom of organic compounds. foodb.ca More specifically, it falls under the superclass of benzenoids and the class of benzene (B151609) and substituted derivatives. foodb.ca Its chemical structure, featuring an ethenylbenzene moiety, places it in the subclass known as styrenes. foodb.ca As a phenolic compound with a carboxylic acid functional group, it is a member of the phenolic acids. cerealsgrains.org
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Appearance | Pale yellow microcrystalline solid | cerealsgrains.org |
| Molecular Formula | C₁₁H₁₀O₃ | cerealsgrains.orgnih.gov |
| Molecular Weight | 190.19 g/mol | cerealsgrains.orgnih.gov |
| Melting Point | 217 °C | cerealsgrains.org |
| Solubility | Soluble in aqueous alkali | cerealsgrains.org |
| UV Light Appearance | Dark blue-green; green-blue fluorescent in alkali | cerealsgrains.org |
| Isomerization | Undergoes photoisomerization on exposure to daylight or UV radiation | cerealsgrains.org |
This compound and its analogues are considered ethylenic homologues of the well-known hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, and ferulic acid. cerealsgrains.orgmdpi.com This homology signifies that they share a common structural foundation but differ in the length of the carbon side chain; this compound possesses an extended pentadienoic acid chain instead of the propenoic acid chain characteristic of hydroxycinnamic acids. cerealsgrains.orgmdpi.comencyclopedia.pub Hydroxycinnamic acids are a ubiquitous class of phenolic compounds in the plant kingdom, derived biosynthetically from the shikimate pathway. encyclopedia.pubnih.gov
The biosynthetic link between these two classes of compounds is evident in their formation. The proposed biosynthesis of this compound begins with the condensation of p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway that produces hydroxycinnamic acids, with malonyl-CoA. mdpi.comnih.gov In plants, the synthesis of this compound-containing conjugates represents a distinct branch of the phenylpropanoid metabolic pathway, running parallel to the synthesis of conjugates containing the more common hydroxycinnamic acids. nih.gov
The formal chemical name for this compound under IUPAC nomenclature is (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid. nih.gov An alternative systematic name is 4'-hydroxycinnamylidene-acetic acid. cerealsgrains.org The common or trivial name, this compound, reflects its origin, having been first isolated from oats (Avena sativa). cerealsgrains.org
The core structure features a five-carbon dien-oic acid chain attached to a hydroxyphenyl ring. cerealsgrains.org The "2E,4E" designation specifies the stereochemistry of the two double bonds in the side chain. cerealsgrains.org This structure is subject to photoisomerization, meaning exposure to light can convert it into a mixture of its other geometric isomers (2Z,4E; 2Z,4Z; and 2E,4Z). cerealsgrains.org In addition to the primary compound, two naturally occurring structural homologues have been identified in oats: a 3'-hydroxy- derivative and a 3'-methoxy- derivative. cerealsgrains.org These are the direct ethylenic homologues of caffeic acid and ferulic acid, respectively. cerealsgrains.org
Significance in Contemporary Phytochemistry and Microbial Metabolomics
In modern phytochemistry, this compound and its conjugated forms are significant for their role in plant defense. mdpi.com Their function as both pre-existing (phytoanticipins) and inducible (phytoalexins) chemical deterrents in oats against fungal pathogens makes them a key area of study for understanding plant-microbe interactions and plant stress adaptation. mdpi.com Research into the biosynthesis of these compounds is relevant for the potential genetic improvement of oat crops to enhance their natural resistance to diseases. mdpi.com
The field of microbial metabolomics has gained new insights from this compound. The discovery of a complete biosynthetic gene cluster for this compound in a strain of Streptomyces has uncovered a novel enzymatic pathway. researchgate.netnih.gov This bacterial pathway involves a unique diazotization-dependent deamination step, where an aromatic amino group is substituted for a hydride, a mechanism of considerable interest in natural product biosynthesis. researchgate.netnih.govresearchgate.netnih.gov The identification of this pathway in bacteria, coupled with genome mining analyses that suggest homologous gene clusters are present in numerous other actinomycetes, points to a potentially widespread, yet previously unknown, route for the synthesis of this and related compounds in the microbial world. researchgate.netnih.gov The application of metabolomics tools is crucial for exploring this "biosynthetic dark matter" and identifying novel natural products and pathways from microbial sources. researchgate.netfrontiersin.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYTUYSFBHDJRH-ZPUQHVIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233110 | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135754-92-6 | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135754-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenalumic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135754926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENALUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DS0J94AFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Avenalumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidation of Avenalumic Acid Structure and Stereochemistry
Methodological Approaches for Structural Determination
The structural elucidation of avenalumic acid, first identified as a product from the alkaline hydrolysis of an oat hull phenolic conjugate, relied on a multi-faceted approach combining spectroscopic, chromatographic, and synthetic methods. cerealsgrains.org
Spectroscopy was pivotal in revealing the molecular framework, connectivity of atoms, and the nature of the chemical bonds within the this compound molecule. cerealsgrains.org A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provided a comprehensive picture of its structure. cerealsgrains.orgintertek.comtaylorandfrancis.com
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy was instrumental in defining the stereochemistry of the olefinic side chain of this compound. cerealsgrains.org The spectrum displayed a distinct pair of symmetrical two-proton doublets, which is a characteristic feature of the AA'BB' spin system found in a 4'-hydroxyphenyl ring structure. cerealsgrains.org
The key to assigning the stereoisomeric configuration lay in the analysis of the chemical shifts and coupling constants of the four olefinic protons. cerealsgrains.org Through homonuclear decoupling experiments, the protons were systematically identified. The large coupling constant (J = 15.5 Hz) between the H-7 and H-8 protons confirmed an E (trans) configuration for this double bond. cerealsgrains.org Subsequent analysis of the coupling constants for the other olefinic protons established the complete structure as 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, indicating an EE orientation for the entire olefinic side chain. cerealsgrains.org The correctness of this assignment was further supported by comparing the NMR spectral data with authentic standards of related compounds. cerealsgrains.org
Table 1: ¹H-NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | 6.93 | d | 15.5 |
| H-8 | - | - | 9.7 |
| H-9 | 7.30 | dd | - |
| H-10 | - | - | - |
Data sourced from spectral analysis described in reference cerealsgrains.org. Note: Specific chemical shifts for all protons were not fully detailed in the provided source material.
Electron-impact mass spectrometry (EI-MS) was employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing crucial clues to its elemental composition and structure. cerealsgrains.org The analysis revealed a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 190, which corresponds to an elemental composition of C₁₁H₁₀O₃. cerealsgrains.org
The fragmentation pattern observed in the mass spectrum was consistent with a monohydroxylated phenylpentadienoic acid structure. cerealsgrains.org Key fragments included a base peak at m/z 145, resulting from the loss of a carboxyl group (-COOH), and other significant peaks corresponding to the sequential loss of neutral fragments like water (H₂O) and carbon monoxide (CO). cerealsgrains.org This fragmentation data was vital in piecing together the molecular structure. cerealsgrains.org
Table 2: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 190 | 83 | [M]⁺ (C₁₁H₁₀O₃) |
| 145 | 100 | [M - COOH]⁺ |
| 144 | 37 | [M - H₂O - CO]⁺ |
| 115 | 47 | [C₉H₇]⁺ |
Data sourced from electron-impact mass spectral analysis. cerealsgrains.org
Ultraviolet-Visible (UV-Vis) spectroscopy was used to characterize the chromophore system of this compound, which is the part of the molecule responsible for absorbing light. cerealsgrains.org The extended conjugation in its structure, consisting of the phenyl ring and the pentadienoic acid side chain, results in characteristic UV absorption. cerealsgrains.orgutoronto.ca
In its free form, this compound displays two primary absorption maxima at 236 nm and 328 nm. cerealsgrains.org Upon the addition of a strong alkali, these maxima exhibit both a hyperchromic effect (increased absorbance) and a significant bathochromic shift (shift to longer wavelengths) of 10 nm and 32 nm, respectively. cerealsgrains.org This behavior is typical for phenolic compounds where the hydroxyl group is deprotonated in alkaline conditions, extending the delocalization of electrons. cerealsgrains.org Interestingly, the UV spectral properties of this compound are remarkably similar to its structural relative, p-coumaric acid, making it difficult to distinguish between them using UV spectroscopy alone. cerealsgrains.org
Table 3: UV-Vis Spectral Data for this compound
| Condition | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Neutral | 236 | 328 |
| Alkaline | 246 | 360 |
Data reflects bathochromic shifts upon addition of strong alkali. cerealsgrains.org
The isolation and purification of this compound from oat extracts was a multi-step process involving various chromatographic techniques. cerealsgrains.org Initially, a crude aqueous isopropanol (B130326) extract from oat groats or hulls was prepared. cerealsgrains.org
A group separation of anionic phenolics was then achieved using anion-exchange chromatography on a Sephadex QAE A-25 column in the formate (B1220265) form. cerealsgrains.org After washing away neutral and cationic components with 50% isopropanol, the acidic compounds, including this compound conjugates, were eluted with an acidic solvent mixture of acetone (B3395972), water, and formic acid. cerealsgrains.org
Following alkaline hydrolysis to release the free acid, it was recovered by acidification and extraction with ethyl acetate. cerealsgrains.org Final purification to obtain a pale yellow microcrystalline solid was accomplished through repeated column chromatography using different solvent systems. cerealsgrains.org This rigorous separation process was essential to obtain a pure sample for accurate spectroscopic analysis and structural determination. cerealsgrains.org
Ultimate confirmation of the proposed structure for this compound was achieved by comparing the isolated natural product with a synthetically created, authentic standard. cerealsgrains.org this compound was synthesized and its physicochemical and spectral properties were found to be identical to those of the isolated compound. cerealsgrains.org This included matching melting points (217°C), as well as identical UV, ¹H-NMR, ¹³C-NMR, and mass spectral data. cerealsgrains.org
Furthermore, the structural assignment was bolstered by NMR spectral comparison with related, known compounds such as EE-cinnamylideneacetic acid and 5-(3',4'-methylenedioxyphenyl)2E,4E-pentadienoic acid (piperic acid). cerealsgrains.org This comparative analysis provided definitive proof that this compound is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid. cerealsgrains.org
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-Coumaric acid |
| EE-Cinnamylideneacetic acid |
| 5-(3',4'-methylenedioxyphenyl)2E,4E-pentadienoic acid (Piperic acid) |
| Isopropanol |
| Acetone |
| Formic acid |
| Ethyl acetate |
| Carbon monoxide |
Spectroscopic Analysis Techniques
Stereochemical Characterization of Diene Moiety
The pentadienoic acid side chain of this compound contains two double bonds, which can exist in different spatial arrangements known as stereoisomers. The characterization of these isomers is fundamental to defining the precise structure of the naturally occurring molecule.
The two double bonds in the pentadienoic acid moiety of this compound allow for the existence of four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). cerealsgrains.org The "E" (entgegen) and "Z" (zusammen) nomenclature is used to describe the orientation of substituents around a double bond. In the context of this compound, these isomers are distinct chemical entities with unique physical and spectral properties. cerealsgrains.org
The identification and differentiation of these isomers are made possible through techniques such as proton nuclear magnetic resonance (¹H-NMR) spectroscopy. cerealsgrains.org The coupling constants (J-values) between the olefinic protons are particularly informative. For instance, a large coupling constant (typically > 15 Hz) between two adjacent olefinic protons is characteristic of an E (trans) configuration, while a smaller coupling constant is indicative of a Z (cis) configuration. cerealsgrains.org Upon exposure to daylight or UV radiation, this compound can undergo photoisomerization, leading to a mixture of these E and Z forms. cerealsgrains.org
Table 1: Possible Geometric Isomers of this compound
| Isomer Name | Configuration at C2-C3 Double Bond | Configuration at C4-C5 Double Bond |
| (2E,4E)-Avenalumic acid | E (trans) | E (trans) |
| (2E,4Z)-Avenalumic acid | E (trans) | Z (cis) |
| (2Z,4E)-Avenalumic acid | Z (cis) | E (trans) |
| (2Z,4Z)-Avenalumic acid | Z (cis) | Z (cis) |
Through detailed analysis of ¹H-NMR data, the naturally occurring form of this compound has been unequivocally identified as having the (E,E) stereochemistry. cerealsgrains.org This was determined by examining the coupling constants of the olefinic protons in the pentadienoic acid side chain. The large coupling constant observed for the H-7 and H-8 protons (J = 15.5 Hz) confirmed the E configuration for that double bond. cerealsgrains.org Similarly, analysis of the other olefinic protons was consistent with an E configuration for the second double bond. cerealsgrains.org Therefore, the complete structure of the prevalent natural stereoisomer is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid. cerealsgrains.org
Table 2: ¹H-NMR Data for the Natural (E,E) Isomer of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 6.93 | d | 15.5 |
| H-8 | - | - | 9.7 |
| H-9 | - | - | 9.7 |
Note: The full dataset and specific assignments can be found in the referenced literature. The table above highlights the key coupling constant for the determination of the E configuration.
Biosynthetic Pathways of Avenalumic Acid
Plant-Based Biosynthesis in Avena sativa
In oat (Avena sativa), avenalumic acid is recognized as a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to pathogen attack. Its biosynthesis is an integral part of the plant's defense mechanism.
The proposed biosynthetic route for this compound in Avena sativa begins with precursors from primary metabolism. mdpi.com The pathway is thought to start with the condensation of p-coumaroyl-CoA, a derivative of the phenylpropanoid pathway, and malonyl-CoA. mdpi.com This initial reaction forms a key intermediate, 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA. mdpi.com Subsequent metabolic steps involve the reduction and dehydration of this intermediate to yield avenalumoyl-CoA, the direct precursor that can be converted to various this compound derivatives. mdpi.com Avenalumic acids are considered ethylenic homologues of common hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids. mdpi.com
While the complete enzymatic cascade for this compound is not fully elucidated, it is understood to involve several key enzyme families common to plant specialized metabolism. The formation of the p-coumaroyl-CoA precursor is catalyzed by 4-coumarate-CoA ligase (4CL), which activates p-coumaric acid. nih.gov The condensation with malonyl-CoA is characteristic of polyketide synthase (PKS) or chalcone (B49325) synthase (CHS)-like enzymes.
The subsequent reduction and dehydration steps to form avenalumoyl-CoA from 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA are likely catalyzed by reductases and dehydratases, though specific enzymes for this transformation in oat have not been definitively characterized. The final conversion of avenalumoyl-CoA to this compound conjugates involves transferase enzymes. For instance, the formation of related avenanthramides involves hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), which conjugates an activated acyl donor to an acceptor molecule. mdpi.comnih.gov A similar enzymatic logic is presumed for the final steps in this compound biosynthesis.
Table 1: Key Intermediates and Proposed Enzymes in Plant Biosynthesis
| Precursor/Intermediate | Enzyme Class (Proposed) | Product |
|---|---|---|
| p-coumaric acid | 4-coumarate-CoA ligase (4CL) | p-coumaroyl-CoA |
| p-coumaroyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS)-like | 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA |
| 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA | Reductase / Dehydratase | Avenalumoyl-CoA |
Phytoalexins are antimicrobial compounds that accumulate rapidly at sites of pathogen infection. nih.gov The biosynthesis of this compound and related compounds in oat functions as a crucial defense mechanism against environmental stressors and microbial attack. mdpi.com Production is significantly induced in vegetative tissues upon elicitation by fungi, particularly the crown rust fungus Puccinia coronata. mdpi.com This response helps the plant protect itself from infection and disease by acting as a chemical barrier. mdpi.com The induction process involves the activation of a novel biosynthetic pathway within hours of elicitation, with phytoalexin levels peaking two to three days after the initial challenge. hebmu.edu.cn The accumulation of these compounds is a hallmark of an effective plant immune response, often associated with a hypersensitive reaction that limits pathogen spread. nih.govresearchgate.net
Microbial Biosynthesis in Actinomycetes
A distinct and novel biosynthetic pathway for this compound has been discovered in soil-dwelling bacteria of the phylum Actinobacteria, specifically in Streptomyces sp. RI-77. nih.govresearchgate.net This microbial pathway relies on a dedicated gene cluster and a unique enzymatic reaction.
Through genome mining for enzymes involved in diazo group formation, a biosynthetic gene cluster responsible for this compound production, designated the ava cluster, was identified in Streptomyces sp. RI-77. nih.govresearchgate.net Heterologous expression of this gene cluster confirmed its function in directing the synthesis of this compound. nih.govresearchgate.net The cluster contains a set of genes encoding the enzymes necessary for the complete pathway, including a highly reducing type II polyketide synthase system and enzymes for a novel deamination reaction. nih.govbeilstein-journals.org The organization of biosynthetic gene clusters is a common feature in Streptomyces, which are renowned for their ability to produce a vast array of secondary metabolites. nih.govresearchgate.net
Table 2: Characterized Genes in the this compound (ava) Biosynthetic Cluster from Streptomyces sp. RI-77
| Gene | Proposed Function | Reference |
|---|---|---|
| AvaA1 | Type II polyketide synthase (KSα) | beilstein-journals.org |
| AvaA2 | Type II polyketide synthase (KSβ/CLF) | beilstein-journals.org |
| AvaA3 | Acyl carrier protein (ACP) | beilstein-journals.org |
| AvaA4 | Aromatic cyclase | beilstein-journals.org |
| AvaA5 | Aminotransferase | beilstein-journals.org |
| AvaA6 | Diazotization enzyme | nih.govresearchgate.net |
The microbial biosynthesis of this compound proceeds through an unprecedented pathway involving the removal of an amino group via diazotization. nih.gov The synthesis begins with the formation of a polyketide backbone, which is then modified to produce the key intermediate, 3-aminothis compound (3-AAA). nih.govresearchgate.net
The crucial and novel steps are catalyzed by two enzymes, AvaA6 and AvaA7. nih.gov
Diazotization: The enzyme AvaA6 catalyzes the diazotization of the amino group on 3-aminothis compound, using nitrous acid as a co-substrate, to form a highly reactive diazo intermediate. nih.govresearchgate.net
Deamination/Reduction: The enzyme AvaA7 then catalyzes the substitution of the diazo group for a hydride, effectively removing the original amino group and synthesizing the final product, this compound. nih.govresearchgate.net
This diazotization-dependent deamination represents a previously unknown biochemical pathway for removing an aromatic amino group. nih.gov
Elucidation of the Diazotization-Dependent Deamination Pathway
Role of 3-Aminothis compound as a Biosynthetic Intermediate
The biosynthesis of this compound proceeds through a key intermediate, 3-aminothis compound (3-AAA). researchgate.netnih.gov The pathway is initiated with 3-amino-4-hydroxybenzoic acid (3,4-AHBA), which is synthesized by the enzymes AvaH and AvaI. researchgate.net This starting unit is then loaded onto a carrier protein, AvaA3, by an AMP-dependent ligase known as AvaA1. researchgate.net The formation of 3-AAA sets the stage for a critical deamination step. It serves as the direct precursor substrate for the subsequent enzymatic reactions that ultimately yield the final this compound structure. researchgate.netnih.gov This pathway highlights an unconventional method for modifying an aromatic ring in natural product biosynthesis.
Enzymatic Catalysis by AvaA6 and AvaA7
The conversion of 3-aminothis compound to this compound is a two-step process catalyzed by the enzymes AvaA6 and AvaA7. researchgate.netnih.gov
Diazotization by AvaA6 : The enzyme AvaA6 catalyzes the diazotization of the primary aromatic amine of 3-AAA. researchgate.netnih.gov This reaction utilizes nitrous acid and ATP to convert the amino group into a diazo group, forming the intermediate 3-diazothis compound (3-DAA). researchgate.netnih.gov In vitro assays have confirmed that the production of 3-DAA occurs in the presence of AvaA6, ATP, and a nitrite (B80452) source. researchgate.net Kinetic studies on homologous enzymes suggest that AvaA6 likely employs a sequential reaction mechanism where ATP, nitrous acid, and the 3-AAA substrate bind concurrently in the active site. researchgate.net
Denitrification by AvaA7 : Following diazotization, the enzyme AvaA7 catalyzes the final step. It removes the diazo group from 3-DAA and replaces it with a hydride ion. researchgate.netnih.gov This hydride is supplied by the cofactors NADH or NADPH. researchgate.net The reaction, confirmed through kinetic analysis, results in the formation of this compound. researchgate.netnih.govresearchgate.net This substitution of a diazo group for a hydride represents an unprecedented pathway for amino group removal in natural product biosynthesis. researchgate.netnih.gov
| Enzyme | Substrate | Product | Cofactors/Cosubstrates | Function |
| AvaA6 | 3-Aminothis compound (3-AAA) | 3-Diazothis compound (3-DAA) | Nitrous Acid, ATP | Diazotization |
| AvaA7 | 3-Diazothis compound (3-DAA) | This compound (AVA) | NADH or NADPH | Reductive Denitrification |
Nitrous Acid Generation via the Aspartate-Nitrosuccinate (ANS) Pathway
The nitrous acid required for the AvaA6-catalyzed diazotization is generated internally by a dedicated pathway known as the Aspartate-Nitrosuccinate (ANS) pathway. nih.govresearchgate.net This pathway utilizes L-aspartate as the starting material. nih.gov In the ava gene cluster, this process is carried out by the enzymes AvaE and AvaD, which are homologous to CreE and CreD, respectively, found in the cremeomycin biosynthetic pathway. nih.govresearchgate.net
The ANS pathway consists of two key enzymatic steps:
An FAD-dependent monooxygenase (AvaE/CreE) performs successive oxidations of L-aspartate to form nitrosuccinate. researchgate.netnih.gov
A lyase (AvaD/CreD) then facilitates the elimination of nitrous acid from nitrosuccinate. researchgate.netacs.org
This on-demand synthesis of nitrous acid is a crucial feature, as it provides the reactive nitrogen species necessary for the diazotization reaction. The ANS pathway is a recurring strategy in the biosynthesis of various natural products that require N-N bond formation or diazotization. nih.govresearchgate.net
| Pathway | Starting Material | Key Enzymes (Homologs) | Product |
| Aspartate-Nitrosuccinate (ANS) Pathway | L-aspartate | AvaE (FAD-dependent monooxygenase), AvaD (Lyase) | Nitrous Acid (HNO₂) |
Comparative Genomics of ava Cluster Homologs in Diverse Microorganisms
Genome mining and comparative genomics have revealed that the biosynthetic machinery for this compound is not an isolated phenomenon. nih.gov Analyses of genomic databases have identified over 100 biosynthetic gene clusters (BGCs) that contain homologs to the ava cluster. nih.govresearchgate.net These related BGCs are predominantly found in various species of actinomycetes, suggesting that the diazotization-dependent deamination pathway may be a more common strategy in bacterial secondary metabolism than previously understood. nih.gov
It is hypothesized that these homologous gene clusters are responsible for producing not only this compound but also a range of structurally related derivatives. nih.gov The study of these clusters provides a framework for discovering new natural products with potentially novel biological activities. Comparative genomic analysis, which involves comparing gene sequences, gene order, and predicted protein functions across different species, is a powerful tool for elucidating the function of uncharacterized proteins and understanding the evolutionary diversification of these unique biosynthetic pathways. escholarship.org
Insights into Highly Reducing Type II Polyketide Synthase Systems
The backbone of this compound is assembled by a highly reducing (HR) type II polyketide synthase (PKS) system. nih.gov Type II PKSs are multi-enzyme complexes that build polyketide chains from simple acyl-CoA precursors. wikipedia.org They typically consist of a core set of dissociated, monofunctional enzymes, including a ketosynthase-chain length factor (KS-CLF) complex and an acyl carrier protein (ACP). wikipedia.orgnih.gov
While canonical type II PKSs produce aromatic compounds through a series of condensation and cyclization reactions, HR type II PKSs function more like fatty acid synthases. nih.gov They perform a cycle of condensation, ketoreduction, and dehydration, resulting in the formation of reduced polyene structures instead of poly-β-keto intermediates. nih.govnih.gov In these HR systems, the ACP must shuttle the growing polyketide chain between the KS-CLF complex and the reductive enzymes (ketoreductase and dehydratase) during each elongation cycle. nih.gov
The characterization of the this compound biosynthetic pathway has contributed to a deeper understanding of these complex HR type II PKS systems. nih.gov Structural and mechanistic studies of homologous systems have revealed key features, such as specific amino acid residues within the KS-CLF active site that control chain length and prevent aromatization, thereby directing the biosynthesis toward polyene formation. nih.gov
Synthetic Methodologies for Avenalumic Acid and Its Derivatives
Total Chemical Synthesis of Avenalumic Acid Core Structure
The complete chemical synthesis of the this compound core, specifically (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, has been successfully achieved. tandfonline.com One notable strategy confirms the structure of the naturally occurring compound, which was determined to be the 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid isomer. cerealsgrains.org
Another total synthesis was undertaken to confirm the structure of this compound isolated from oat hulls. cerealsgrains.org This route involved the condensation of a suitable aldehyde with an acetic acid derivative to build the pentadienoic acid side chain. The stereochemistry of the final product was confirmed to be 2E,4E, matching the natural isomer. cerealsgrains.org
The synthesis of the this compound core and its derivatives relies on commercially available starting materials and a series of specific reagents for each transformation. Ferulic acid, a natural byproduct from rice bran, serves as an inexpensive and readily available starting material for one of the primary synthetic routes. tandfonline.comresearchgate.net
Below is a table summarizing the key reagents used in a documented seven-step synthesis of an this compound precursor from ferulic acid. researchgate.net
Table 1: Reagents in the Multi-Step Synthesis of an this compound Precursor
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| i | Esterification | MeOH, H₂SO₄, reflux |
| ii | Phenol Protection | TBDMSCl, imidazole, DMF, rt |
| iii | Reduction to Aldehyde | DIBAL-H, THF, -10°C to rt |
| iv | Horner-Emmons Olefination | (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0°C to rt |
| v | Hydrolysis | 15% aqueous KOH, EtOH, reflux |
This table is based on the synthetic scheme reported in the synthesis of new avenalumic carboxamide derivatives. researchgate.net
Synthetic Strategies for this compound Moieties in Conjugates
The synthesis of this compound is often targeted toward its incorporation into larger molecules, such as conjugates resembling the naturally occurring avenanthramides. researchgate.netresearchgate.net These strategies typically involve the preparation of the activated this compound, which is then coupled with an amine-containing fragment. researchgate.net
Avenanthramides are conjugates of a hydroxycinnamic acid or a related structure with an anthranilic acid derivative. nih.gov Synthetic strategies for analogs incorporating the this compound moiety have been developed. researchgate.net These methods often involve coupling the synthesized this compound with various aminobenzoic acids. An improved method for creating such amide bonds utilizes a mixed anhydride (B1165640) approach, which simultaneously protects and activates the carboxylic acid for coupling. researchgate.net This technique is presented as an environmentally friendlier alternative to methods requiring toxic reagents. unina.it In biosynthesis, this compound-containing avenanthramides are produced when avenalumoyl-CoA acts as the acyl donor molecule, which is then conjugated to an anthranilate moiety. mdpi.com
The development of N-anthranilic carboxamide derivatives of this compound has been a specific focus of synthetic efforts. researchgate.net A seven-step synthesis starting from ferulic acid yields (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, which is then activated and coupled with methyl anthranilate. researchgate.net The final deprotection steps, involving the removal of an acetyl group and ester hydrolysis with lithium hydroxide, afford the desired dienamide. researchgate.net This modular approach allows for the creation of a variety of avenalumic carboxamide derivatives by changing the amine component in the final coupling step. tandfonline.comresearchgate.net
Biocatalytic Approaches in this compound Synthesis
Biocatalysis offers an alternative to traditional chemical synthesis. Research into the bacterial biosynthesis of this compound has uncovered a novel enzymatic pathway. researchgate.netnih.gov In Streptomyces sp. RI-77, a gene cluster responsible for this compound production was identified through genome mining. researchgate.net
The biosynthesis proceeds via an intermediate, 3-aminothis compound (3-AAA). researchgate.netnih.gov The key steps in the terminal part of the pathway are catalyzed by two enzymes, AvaA6 and AvaA7. researchgate.net In vitro assays demonstrated that AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid. researchgate.netnih.gov Subsequently, the AvaA7 enzyme facilitates the substitution of the diazo group for a hydride, yielding the final this compound. researchgate.netnih.gov This enzymatic sequence represents a previously unknown pathway for the removal of an aromatic amino group through diazotization. researchgate.net This discovery not only elucidates the natural production of this compound but also presents potential biocatalysts for future synthetic applications. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acetic acid |
| Acetone (B3395972) |
| (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid |
| 3-aminothis compound (3-AAA) |
| 5-(4'-hydroxyphenyl)-penta-2,4-dienoic acid |
| This compound |
| Avenanthramide |
| Avenalumoyl-CoA |
| Ferulic acid |
| Lithium hydroxide |
| Malonyl-CoA |
| Methanol (B129727) |
| Methyl anthranilate |
| Nitrous acid |
| p-coumaroyl-CoA |
| Sulfuric acid |
| Tetrabutylammonium fluoride (B91410) (TBAF) |
Enzymatic Production from Precursors
The enzymatic synthesis of this compound is characterized by a unique diazotization-dependent deamination pathway discovered in Streptomyces sp. RI-77. nih.govnih.gov This process begins with the precursor 3-aminothis compound (3-AAA) and involves a series of coordinated enzymatic reactions. nih.govresearchgate.net The core of this pathway is catalyzed by two key enzymes, AvaA6 and AvaA7. nih.gov
In vitro enzyme assays have demonstrated that the enzyme AvaA6, an ATP-dependent diazotase, catalyzes the diazotization of the precursor 3-aminothis compound (3-AAA). nih.govnih.gov This reaction uses nitrous acid, which is supplied by the aspartate-nitrosuccinate (ANS) pathway, involving the enzymes AvaE and AvaD. nih.govresearchgate.net The product of this step is 3-diazothis compound (3-DAA). nih.gov Subsequently, the enzyme AvaA7 catalyzes the substitution of the diazo group for a hydride, which is derived from NADPH, to synthesize the final this compound. nih.govnih.gov This enzymatic removal of an aromatic amino group via diazotization represents a previously unknown pathway in natural product biosynthesis. nih.govresearchgate.net
The complete biosynthetic pathway involves several other enzymes responsible for building the initial precursor. researchgate.net The process starts with primary metabolites, and through the action of a highly reducing type II polyketide synthase system and other tailoring enzymes, 3-aminothis compound is formed before its final conversion. nih.govresearchgate.net
Table 1: Key Enzymes in the this compound (ava) Biosynthetic Pathway and their Functions This table is interactive. You can sort and filter the data.
| Enzyme | Proposed Function | Role in Pathway |
|---|---|---|
| AvaH / AvaI | Synthesize 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | Early precursor formation researchgate.net |
| AvaA1 | AMP-dependent ligase | Loads 3,4-AHBA onto the carrier protein AvaA3 researchgate.net |
| AvaA3 | Carrier protein | Holds the growing polyketide chain researchgate.net |
| AvaE / AvaD | Aspartate-nitrosuccinate (ANS) pathway enzymes | Generate nitrous acid for diazotization nih.gov |
| AvaA6 | ATP-dependent diazotase | Catalyzes the diazotization of 3-aminothis compound (3-AAA) using nitrous acid nih.govnih.govresearchgate.net |
| AvaA7 | Denitrification enzyme | Catalyzes the substitution of the diazo group for a hydride to form this compound nih.govnih.gov |
Heterologous Expression Systems for Enhanced Biosynthesis
To confirm the function of the biosynthetic gene cluster (BGC) and to enhance the production of this compound, heterologous expression systems have been successfully employed. nih.govresearchgate.net The entire this compound (ava) gene cluster, discovered through genome mining in Streptomyces sp. RI-77, was introduced into a more genetically tractable host organism. nih.govresearchgate.netresearchgate.net
The host chosen for this purpose was Streptomyces albus, a well-established chassis for expressing secondary metabolite genes from other actinomycetes. researchgate.netnih.gov A plasmid containing the ava gene cluster under the control of the tipA promoter was constructed and introduced into S. albus. researchgate.net Analysis of the metabolites produced by the resulting engineered strain, S. albus-ava, confirmed the production of this compound. researchgate.net
Furthermore, gene-deletion experiments within this heterologous system were crucial for elucidating the function of individual enzymes in the pathway. researchgate.net By systematically deleting specific ava genes and analyzing the resulting metabolic profiles, researchers were able to identify key intermediates and confirm the roles of enzymes like AvaA6 and AvaA7. researchgate.net For instance, deleting the genes for these enzymes led to the accumulation of precursors and the failure to produce this compound, providing strong evidence for their function in the terminal steps of the biosynthesis. researchgate.net This approach not only validated the proposed biosynthetic pathway but also demonstrated the potential of heterologous expression for producing this unique polyketide. researchgate.netu-tokyo.ac.jp
Table 2: Metabolite Production in Heterologous Host Streptomyces albus-ava and its Gene-Deletion Mutants This table is interactive. You can sort and filter the data.
| Strain | Genetic Modification | Key Metabolites Detected |
|---|---|---|
| S. albus-ava | Expression of the complete ava cluster | This compound, 3-aminothis compound researchgate.net |
| S. albus-ava ΔavaA6 | Deletion of the avaA6 gene | 3-aminothis compound researchgate.net |
| S. albus-ava ΔavaA7 | Deletion of the avaA7 gene | 3-aminothis compound researchgate.net |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-amino-4-hydroxybenzoic acid |
| 3-aminothis compound |
| 3-diazothis compound |
| This compound |
| Nitrous acid |
Analytical and Quantification Methodologies for Avenalumic Acid
Extraction Techniques for Avenalumic Acid from Biological Matrices
Extracting this compound from biological sources, such as oat groats and hulls, is a critical first step that dictates the accuracy of subsequent analyses. cerealsgrains.org The process aims to efficiently retrieve the compound while minimizing degradation and interference from other matrix components. nih.govmdpi.com
Solvent-Based Extraction Optimization
The selection and optimization of solvents are paramount for the effective extraction of phenolic compounds like this compound. nih.gov The yield and purity of the extracted compound depend significantly on factors such as solvent type, concentration, temperature, and extraction time. nih.govnih.gov
Commonly, alcohol-based solvents are employed. For instance, a documented procedure for extracting this compound and its conjugates from oat groats and hulls involves using 80% aqueous methanol (B129727). cerealsgrains.org The process includes heating the slurry to 55°C for 15 minutes, followed by cooling and repeated extractions to ensure a comprehensive recovery of the target compounds. cerealsgrains.org Studies on related oat phenolics, the avenanthramides, have explored various extraction methods, comparing triplicate extractions with buffered or unbuffered 80% ethanol (B145695) against a simplified single extraction. mdpi.com These studies found that a single extraction with 80% ethanol can be as effective as multiple extractions, offering a more time- and labor-efficient method. mdpi.com
Further optimization research on related compounds has determined that the highest yields can be achieved with specific parameters. scielo.brscielo.brresearchgate.netscispace.com For example, using a 70% methanol concentration at a temperature of 55°C for 165 minutes has been identified as optimal for extracting avenanthramides. scielo.brresearchgate.netscispace.com The choice of solvent is crucial; methanol has been shown to be efficient for lower molecular weight polyphenols, while aqueous acetone (B3395972) is often better for higher molecular weight compounds. nih.gov Ethanol is also a widely used solvent due to its effectiveness and safety for human consumption. nih.gov
| Method | Solvent System | Temperature | Duration/Frequency | Source Material | Reference |
|---|---|---|---|---|---|
| Aqueous Methanol Extraction | 80% (v/w) Methanol in water | 55°C | 15 min, repeated 3 times | Oat (Avena sativa L. cv. Sentinel) groats and hulls | cerealsgrains.org |
| Simplified Ethanol Extraction | 80% Ethanol in water | 50°C | Single extraction | Oat grain | mdpi.com |
| Optimized Methanol Extraction (for Avenanthramides) | 70% Methanol in water | 55°C | 165 minutes | Oat grain | scielo.brresearchgate.netscispace.com |
| Buffered Ethanol Extraction | 80% Ethanol in phosphate (B84403) buffer (pH 2.8) | Not specified | Triplicate extraction | Oat fractions and products | nih.gov |
Considerations for Matrix Effects and Conjugate Hydrolysis
This compound often exists in plants as conjugates, covalently linked to other molecules. cerealsgrains.org To analyze the free acid, a hydrolysis step is necessary. Alkaline hydrolysis, or saponification, is a common method to break these bonds. A specific protocol involves treating a purified conjugate fraction with 2.5N Sodium Hydroxide (NaOH) at 55°C for one hour. cerealsgrains.org Following hydrolysis, the solution is acidified (e.g., to pH 3 with Hydrochloric acid) to protonate the free this compound, which can then be recovered using solvent extraction with a moderately polar solvent like ethyl acetate. cerealsgrains.org
The biological matrix itself presents a significant challenge in analysis. mdpi.comacs.org Plant extracts are complex mixtures containing numerous compounds such as proteins, carbohydrates, and other phenolics that can interfere with the isolation and quantification of this compound. nih.govnih.gov This "matrix effect" can suppress or enhance the analytical signal, leading to inaccurate quantification. acs.orgscielo.br Therefore, sample preparation protocols must aim to remove these interfering substances. mdpi.com Techniques like solid-phase extraction (SPE) are often employed after the initial solvent extraction to clean up the sample and isolate the phenolic acid fraction before chromatographic analysis. scielo.br
Chromatographic Separation Techniques
Following extraction and purification, chromatographic methods are essential for separating this compound from other compounds and for its quantification. mdpi.comnih.gov Liquid chromatography is the predominant technique used for the analysis of non-volatile phenolic compounds. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds, including this compound and its derivatives. nih.govnih.govencyclopedia.pub The method's ability to separate complex mixtures makes it ideal for isolating and quantifying specific analytes within plant extracts. scielo.brmdpi.com
Reversed-phase (RP-HPLC) is the most common mode used for this purpose. mdpi.comscispace.com In this setup, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. mdpi.comchalmers.se The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to elute compounds with varying polarities. nih.gov A typical mobile phase system consists of two solvents: an aqueous solution, often containing a small percentage of acid like formic acid to ensure the analytes are in their protonated form, and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comchalmers.se Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the target compound. scispace.commdpi.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | mdpi.comchalmers.se |
| Mobile Phase A | Water with 0.1% formic acid (sometimes with 5% acetonitrile) | mdpi.comchalmers.se |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | mdpi.comchalmers.se |
| Elution | Gradient | mdpi.comnih.gov |
| Detector | Diode Array Detector (DAD) or UV-Vis | scispace.commdpi.com |
| Detection Wavelength | ~320-330 nm for related avenanthramides | mdpi.comscispace.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering improved speed, resolution, and sensitivity. rjptonline.orgsepscience.comchromatographytoday.com This technology utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher back-pressures (up to 15,000 psi). chalmers.sesepscience.com
The key advantages of UPLC in the analysis of phytochemicals like this compound include drastically reduced analysis times and lower solvent consumption. rjptonline.orgiau.irbiomedres.us The enhanced resolution allows for better separation of closely eluting compounds in complex matrices, which is particularly beneficial for plant extracts. chalmers.sesepscience.com UPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), creating a powerful tool for both quantification and structural characterization. nih.govnih.gov UPLC-MS/MS methods provide high selectivity and sensitivity, enabling the detection and reliable quantification of trace-level compounds. nih.govwaters.comwiley.com This makes it an ideal platform for metabolomics studies and for analyzing the detailed phenolic profile of biological samples. youtube.com
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | Reference |
|---|---|---|---|
| Column Particle Size | 3 - 5 µm | < 2 µm | rjptonline.orgsepscience.com |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | sepscience.comchromatographytoday.com |
| Analysis Time | Longer | Up to 9-10 times faster | rjptonline.orgsepscience.com |
| Resolution | Good | Higher, sharper peaks | chalmers.sebiomedres.us |
| Sensitivity | Standard | Enhanced | sepscience.comchromatographytoday.com |
| Solvent Consumption | Higher | Significantly lower | rjptonline.orgbiomedres.us |
Gas Chromatography (GC) in Specific Analytical Contexts
Gas Chromatography (GC) is another powerful separation technique, but its application for analyzing phenolic acids like this compound is limited by their low volatility and thermal instability. mdpi.comyoutube.com Direct analysis by GC is generally not feasible.
To make these compounds suitable for GC analysis, a chemical derivatization step is required. mdpi.comnih.gov This process converts the non-volatile analytes into more volatile and thermally stable derivatives by modifying their polar functional groups (e.g., hydroxyl and carboxyl groups). youtube.comnih.gov Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov Once derivatized, the compounds can be separated on a GC column and detected, typically by a mass spectrometer (GC-MS), which provides excellent identification capabilities based on mass spectra. mdpi.comnih.govnih.gov While effective, the need for this extra derivatization step makes liquid chromatography methods like HPLC and UPLC more direct and common for the routine analysis of this compound. mdpi.com
Spectrometric Detection and Quantification
Spectrometric techniques are fundamental in the analysis of this compound, providing both qualitative identification and quantitative measurement. These methods leverage the interaction of the molecule with electromagnetic radiation, primarily through mass spectrometry and UV-Vis spectrophotometry, to yield detailed structural and concentration data.
Mass Spectrometry (MS) for Identification and Absolute Quantification
Mass spectrometry is a powerful analytical tool for the structural elucidation and quantification of this compound. Electron-impact mass spectral analysis of this compound has identified a molecular ion [M]+ at a mass-to-charge ratio (m/z) of 190. nih.govresearchgate.net This corresponds to the elemental composition of C₁₁H₁₀O₃. nih.govresearchgate.net The fragmentation pattern is also characteristic, with a base peak observed at m/z 145, resulting from the loss of a carboxyl group, and other significant fragments from the sequential loss of neutral molecules like H₂O and CO. nih.gov This detailed fragmentation provides a high degree of confidence in the identification of this compound in complex samples. nih.gov
For absolute quantification, liquid chromatography coupled with mass spectrometry (LC-MS), and particularly ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS), is the method of choice. nih.govmdpi.com While direct quantitative data for free this compound is not extensively published, the quantification of its derivatives, the A-type avenanthramides (N-avenalumoyl anthranilic acids), in various oat products has been successfully demonstrated using this technique. nih.gov This methodology involves using purified A-type avenanthramides as authentic standards to create calibration curves for accurate quantification. nih.gov The high sensitivity and selectivity of UHPLC-MS/MS allow for the detection and quantification of these compounds even at low concentrations in complex matrices like sprouted oat products. nih.gov
Table 1: Quantitative Analysis of A-type Avenanthramides (this compound Derivatives) in Commercial Sprouted Oat Products using UHPLC-MS/MS
| Product | Total A-type AVA Content (μg/g) |
|---|---|
| Sprouted Oat Product 1 | 7.85 |
| Sprouted Oat Product 2 | 15.3 |
| Sprouted Oat Product 3 | 22.4 |
| Sprouted Oat Product 4 | 45.6 |
| Sprouted Oat Product 5 | 88.1 |
| Sprouted Oat Product 6 | 133.3 |
This table presents the range of total A-type avenanthramide (AVA) content found in various commercial sprouted oat products, as determined by UHPLC-MS/MS. nih.gov A-type AVAs are direct derivatives of this compound.
UV-Vis Detection for Concentration Determination
UV-Vis spectrophotometry is a more accessible method for determining the concentration of this compound, based on its absorption of ultraviolet and visible light. In its free form, this compound exhibits two distinct absorption maxima in the UV spectrum at 236 nm and 328 nm. nih.gov The intensity of this absorption is directly proportional to the concentration of the compound in a solution, allowing for quantitative analysis.
The spectral characteristics of this compound are influenced by the pH of the solution. nih.gov In the presence of a strong alkali, both a hyperchromic shift (increase in absorbance intensity) and a bathochromic shift (shift to a longer wavelength) of the two maxima are observed, with shifts of 10 nm and 32 nm, respectively. nih.gov While this property can be used for detection, it also highlights a potential for variability if the pH is not carefully controlled. It is also noteworthy that this compound has remarkably similar spectral characteristics to p-coumaric acid, which can make it difficult to differentiate between the two compounds based on UV spectral properties alone. nih.gov
Table 2: UV-Vis Spectral Properties of this compound
| Condition | Absorption Maximum 1 (nm) | Absorption Maximum 2 (nm) |
|---|---|---|
| Neutral | 236 | 328 |
| Strong Alkali | 246 | 360 |
This table summarizes the absorption maxima of this compound in neutral and strong alkali conditions as determined by UV-Vis spectrophotometry. nih.gov
Factors Influencing Analytical Variability and Reproducibility
The accuracy and reproducibility of analytical methods for this compound can be influenced by several factors, from sample preparation to the inherent chemical properties of the compound itself. nih.govnih.gov Careful consideration and control of these factors are crucial for obtaining reliable and consistent results.
One of the primary factors is the inherent instability of this compound. nih.gov It is known to be unstable upon prolonged exposure to air and/or daylight, even in its solid form, gradually degrading into amber and dark brown decomposition products. nih.gov Furthermore, exposure to daylight or UV radiation can cause photoisomerization, leading to a mixture of its 2Z,4E-, 2Z,4Z-, and 2E,4Z-oriented isomers. nih.gov Since these isomers may have different chromatographic and spectral properties, their presence can significantly impact the accuracy of quantification.
The extraction method employed to isolate this compound from its source material is another critical variable. nih.gov Factors such as the type of solvent used (e.g., different concentrations of methanol or ethanol), the extraction temperature, and the duration of extraction can all affect the yield and purity of the extracted compound. nih.gov For instance, the pH of the extraction solvent can also play a role in the recovery of this compound and its derivatives. nih.gov The presence of structurally similar compounds, such as p-coumaric acid, can also lead to analytical challenges, particularly in methods with lower selectivity like UV-Vis spectrophotometry. nih.gov
Table 3: Factors Influencing Analytical Variability in this compound Analysis
| Factor | Description of Influence | Reference(s) |
|---|---|---|
| Chemical Instability | This compound is unstable with prolonged exposure to air and daylight, leading to degradation. | nih.gov |
| Photoisomerization | Exposure to daylight or UV radiation can cause the formation of various isomers, which may interfere with quantification. | nih.gov |
| Extraction Solvent | The type and concentration of the solvent (e.g., methanol, ethanol) can impact the extraction efficiency. | nih.gov |
| Extraction Temperature | Temperature during the extraction process can affect the yield of the analyte. | nih.gov |
| Extraction Time | The duration of the extraction can influence the amount of this compound recovered. | nih.gov |
| pH of Solvent | The pH of the extraction medium can affect the stability and recovery of the compound. | nih.govnih.gov |
| Presence of Interfering Compounds | Structurally similar compounds, like p-coumaric acid, can co-elute or have overlapping spectral signals, leading to inaccurate quantification. | nih.gov |
Biological Mechanisms of Action of Avenalumic Acid and Its Avenanthramide Conjugates
Antioxidant Activity and Reactive Species Modulation
Avenanthramides are potent antioxidants that can neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.govfrontiersin.org Their antioxidant capacity is a key contributor to their health benefits. nih.gov This activity stems from several mechanisms, including direct radical scavenging, metal chelation, and the enhancement of the body's own antioxidant defense systems. nih.gov
The primary antioxidant action of avenanthramides involves their ability to directly scavenge harmful free radicals. nih.govmdpi.com The effectiveness of this scavenging activity is closely linked to their chemical structure, particularly the number and position of hydroxyl groups on their two aromatic rings. researchgate.netslu.se
Detailed computational studies using Density Functional Theory (DFT) have elucidated the specific mechanisms by which avenanthramides exert their radical-scavenging effects. researchgate.netacs.org Three main mechanisms have been proposed:
Hydrogen Atom Transfer (HAT) : In this mechanism, the avenanthramide molecule donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.netacs.org The HAT mechanism is considered the most thermodynamically favorable pathway in non-polar environments and the gas phase. researchgate.netacs.org
Single Electron Transfer followed by Proton Transfer (SET-PT) : This involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. researchgate.net
Sequential Proton Loss Electron Transfer (SPLET) : This pathway is predominant in polar media, such as aqueous solutions. researchgate.netacs.org It involves the initial loss of a proton from the avenanthramide, followed by the transfer of an electron to the radical. researchgate.net
Research has identified that the catechol group (an ortho-dihydroxy functionality) on the aromatic ring significantly enhances scavenging activity. researchgate.net Consequently, Avenanthramide C (Avn-C), which possesses this feature, is predicted to be the most potent radical scavenger among the common avenanthramide variants. researchgate.net
Phenolic compounds, as a class, can exert antioxidant effects by chelating metal ions, particularly transition metals like iron (Fe²⁺) and copper (Cu²⁺). nih.govmdpi.com These metals can act as catalysts in the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-like reactions. By binding or "chelating" these metal ions, antioxidants can stabilize them and prevent their participation in radical-generating reactions. mdpi.comnih.gov This chelation ability is considered a form of secondary antioxidant activity. mdpi.com
The effectiveness of a chelator depends on its ability to form a stable complex with the metal ion, occupying its coordination sites and reducing its redox potential. mdpi.comaocs.org While direct studies on the metal chelation properties of avenalumic acid and its avenanthramide conjugates are limited, their phenolic structure suggests they possess this capability. The hydroxyl and carboxyl groups present in their structure are potential sites for metal binding. nih.govacs.org
Beyond direct scavenging, avenanthramides enhance the body's intrinsic antioxidant defenses by upregulating the expression and activity of several crucial antioxidant enzymes. researchgate.netmdpi.com This mechanism provides a longer-lasting protective effect against oxidative stress. nih.gov
Studies in various models have demonstrated that avenanthramide supplementation can increase the activity and gene expression of key enzymes responsible for detoxifying reactive oxygen species. researchgate.netresearchgate.net This upregulation helps maintain cellular redox homeostasis and protects cells from oxidative damage. nih.gov For instance, avenanthramides have been shown to activate the Nrf2 pathway, a major regulator of antioxidant gene expression. nih.gov
| Enzyme | Observed Effect of Avenanthramide Treatment | Reference |
|---|---|---|
| Superoxide Dismutase (SOD) | Increased activity and/or gene expression in muscle, liver, and kidney. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Glutathione Peroxidase (GPX) | Increased activity in heart and muscle tissues. researchgate.net | researchgate.net |
| Catalase (CAT) | Upregulation of gene transcripts prevented in the face of oxidative stress. mdpi.com | mdpi.com |
| Heme Oxygenase-1 (HO-1) | Significantly increased expression in a dose- and time-dependent manner. nih.gov | nih.gov |
| Glutathione Synthetase (GSS) | Upregulation of gene transcripts prevented in the face of oxidative stress. mdpi.com | mdpi.com |
Anti-inflammatory Pathways
Avenanthramides exhibit significant anti-inflammatory properties, which are linked to their ability to modulate key signaling pathways involved in the inflammatory response. nih.govfrontiersin.orgnih.gov This activity is particularly relevant in conditions associated with chronic inflammation. nih.govnih.gov
A key aspect of the anti-inflammatory action of avenanthramides is their ability to suppress the production and secretion of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net These signaling molecules, when overproduced, can perpetuate and amplify inflammatory responses. nih.govplos.org
Research has shown that avenanthramide-enriched extracts and specific synthetic avenanthramides can significantly reduce the expression and release of several key inflammatory mediators in various cell types, including endothelial and smooth muscle cells. frontiersin.orgnih.govresearchgate.net For example, Avenanthramide C has been shown to specifically reduce the secretion of Interleukin-6 (IL-6) in human arterial smooth muscle cells stimulated by TNF-α. frontiersin.org This inhibition occurs at both the protein and mRNA levels, indicating that avenanthramides act on the transcriptional regulation of these inflammatory genes. plos.org
| Cytokine/Chemokine | Observed Effect of Avenanthramide Treatment | Reference |
|---|---|---|
| Interleukin-6 (IL-6) | Decreased secretion and mRNA expression. frontiersin.orgnih.govresearchgate.net | frontiersin.orgnih.govresearchgate.net |
| Interleukin-8 (IL-8) | Suppressed secretion. nih.govresearchgate.net | nih.govresearchgate.net |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppressed secretion. nih.govresearchgate.net | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Attenuated mRNA expression. nih.govumn.edu | nih.govumn.edu |
| Interleukin-1 beta (IL-1β) | Attenuated mRNA expression and reduced plasma levels. nih.govnih.govumn.edu | nih.govnih.govumn.edu |
The Nuclear Factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. wikipedia.orgnih.gov The anti-inflammatory effects of avenanthramides are largely mediated through the inhibition of this critical pathway. nih.govnih.govresearchgate.net
NF-κB is typically held in an inactive state in the cytoplasm by an inhibitory protein called IκB. wikipedia.orgyoutube.com Upon stimulation by inflammatory signals, a protein complex known as IκB kinase (IKK) phosphorylates IκB. wikipedia.org This phosphorylation marks IκB for degradation, freeing NF-κB to move into the nucleus and activate gene transcription. youtube.com
Avenanthramides intervene in this process by inhibiting the activity of the IKK complex. nih.govnih.govresearchgate.net By preventing the phosphorylation of IKK and the subsequent phosphorylation and degradation of IκB, avenanthramides ensure that NF-κB remains sequestered in the cytoplasm, thereby blocking the expression of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net Some studies suggest avenanthramides may act as allosteric inhibitors of IKKβ, modulating its affinity for the NF-κB complex. nih.gov This inhibition of NF-κB activation is a cornerstone of the anti-inflammatory mechanism of avenanthramides. nih.govresearchgate.net
Regulation of Adhesion Molecule Expression
Avenanthramides (AVAs), the amide conjugates of this compound and an anthranilic acid derivative, have demonstrated the ability to modulate the expression of cellular adhesion molecules, which are key mediators in inflammatory processes. researchgate.netnih.gov These molecules, including Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), are expressed on the surface of endothelial cells in response to inflammatory stimuli. nih.govscienceopen.com Their upregulation facilitates the adhesion and migration of leukocytes from the bloodstream into tissues, a critical step in the development of inflammatory conditions like atherosclerosis. nih.govresearchgate.net
Research indicates that avenanthramides can decrease the expression of these adhesion molecules. researchgate.net This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netfrontiersin.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines like Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net By blocking this pathway, avenanthramides can reduce the inflammatory response at a cellular level. researchgate.netfrontiersin.org For instance, Avenanthramide-C has been shown to suppress the expression of Matrix Metalloproteinase-9 (MMP-9) in human arterial smooth muscle cells activated by the inflammatory cytokine TNF-α, further highlighting its role in mitigating inflammatory processes associated with vascular disease. frontiersin.org
Antiproliferative Effects
A significant body of research points to the potent antiproliferative effects of avenanthramides, the natural phenolic compounds derived from this compound found in oats. mdpi.comnih.govnih.gov These compounds have been shown to inhibit the growth and proliferation of various cancer cells, suggesting their potential as cancer chemopreventive agents. mdpi.comresearchgate.net The antiproliferative activity of avenanthramides is not limited to a single mechanism but involves the modulation of multiple biological pathways that are critical for cell growth and survival. mdpi.comnih.gov Studies have demonstrated that these effects can be independent of the cyclooxygenase-2 (COX-2) pathway, a common target for anti-inflammatory and anticancer drugs, indicating a unique mechanism of action. nih.govnih.gov
Inhibition of Cellular Proliferation in Specific Cell Lines
The antiproliferative efficacy of avenanthramides has been documented across a range of human cancer cell lines. The inhibitory effects are often selective for cancer cells, with minimal impact on the viability of normal, non-transformed cells. nih.gov Colon cancer cells have been a primary focus of investigation, with studies showing significant inhibition of proliferation in lines such as Caco-2, HT29, LS174T, and HCT116 by both avenanthramide-enriched extracts and isolated avenanthramide compounds. nih.govnih.govnih.gov Notably, metabolites of avenanthramides produced by intestinal microbiota have also been shown to possess greater antiproliferative activity than the parent compounds. mdpi.com The activity extends to other cancer types, including breast, liver, and cervical cancer cell lines. researchgate.netrsc.org
| Avenanthramide/Extract | Cancer Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Avenanthramide-enriched extract (AvExO), AVA-2c, CH3-AVA-2c | HT29, Caco-2, LS174T, HCT116 | Colon | Significant inhibition of cell proliferation. | nih.govnih.gov |
| Avenanthramide-C (AVN-C) | MDA-MB-231 | Breast | Potent decrease in tumor cell viability. | researchgate.net |
| Natural & Synthetic AVNs (s-2c, s-2p, s-2f) | CaCo-2 | Colon | Cytotoxic effects, with AVA-s-2c being the most potent. | rsc.org |
| Natural & Synthetic AVNs (s-2c, s-2p, s-2f) | Hep3B | Liver | Marked cytotoxic effects. | rsc.org |
| Avenanthramide-A | HeLa | Cervical | Suppression of proliferation via modulation of Wnt/β-catenin pathway. | phcogrev.com |
Induction of Cell Death Pathways
Beyond inhibiting proliferation, avenanthramide conjugates of this compound actively induce programmed cell death, or apoptosis, in cancer cells. mdpi.comresearchgate.net Apoptosis is a regulated process essential for eliminating damaged or malignant cells and is characterized by distinct morphological and biochemical events, including DNA fragmentation and the activation of specific enzymes called caspases. qiagen.comyoutube.com
Studies have shown that avenanthramides trigger apoptosis through multiple mechanisms. researchgate.netrsc.org One key mechanism is the activation of the caspase cascade. Both natural and synthetic avenanthramides have been found to activate initiator caspases (caspase-8, caspase-2) and executioner caspases (caspase-3, caspase-7) in cancer cells. researchgate.netrsc.org Activation of these proteases leads to the systematic dismantling of the cell. qiagen.com Furthermore, avenanthramides can modulate the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. For example, treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, thereby promoting cell death. nih.gov Evidence for apoptosis induction includes the detection of DNA fragmentation and the exposure of phosphatidylserine (B164497) on the cell surface, as measured by annexin (B1180172) V staining. researchgate.net
| Avenanthramide | Cell Line | Mechanism | Key Markers/Pathways | Reference |
|---|---|---|---|---|
| Avenanthramide-C (AVN-C) | MDA-MB-231 (Breast Cancer) | Induction of Apoptosis | DNA fragmentation (Sub-G1 peak), Annexin V positive, Caspase-3/7 activation. | researchgate.net |
| Natural & Synthetic AVNs | CaCo-2 (Colon), Hep3B (Liver) | Caspase Activation | Activation of Caspase-2, Caspase-8, and Caspase-3. | rsc.org |
| Metabolite of AVA-2c (DH 2c) | Colon Cancer Cells | Induction of Apoptosis | Significantly triggered apoptosis where the parent compound did not. | mdpi.com |
| Avenanthramide-C | Neuronal Cells (Ischemia Model) | Prevention of Apoptosis | Decreased Bax, Cytochrome C; Increased Bcl-2. Modulated PI3K/Akt/GSK3β pathway. | nih.gov |
| Avenanthramide-2p | KO Osteoclasts | Induction of Apoptosis | Reversed low apoptosis levels in Nrf2 knockout osteoclasts. | nih.gov |
Impact on Vascular Smooth Muscle Cell Proliferation in Atherosclerosis Models
The proliferation of vascular smooth muscle cells (VSMCs) is a central event in the development and progression of atherosclerosis, contributing to the thickening of the arterial wall and the formation of atherosclerotic plaques. nih.govresearchgate.net Avenanthramide conjugates of this compound have been shown to directly counteract this pathological process. nih.govnih.gov
Specifically, avenanthramide-2c has been demonstrated to significantly inhibit the proliferation of VSMCs in a dose-dependent manner. nih.gov The underlying mechanism involves the arrest of the cell cycle at the G1/S checkpoint, preventing the cells from entering the DNA synthesis (S) phase. nih.gov This cell cycle arrest is achieved through the modulation of key regulatory proteins. Avenanthramide-c treatment leads to an increase in the expression and stability of the tumor suppressor protein p53. nih.govresearchgate.net This, in turn, upregulates the cyclin-dependent kinase inhibitor p21cip1, which binds to and inactivates cyclin/CDK complexes that are necessary for G1 phase progression. nih.govresearchgate.net Concurrently, avenanthramides decrease the expression of cyclin D1 and inhibit the phosphorylation of the retinoblastoma protein (pRb), a critical step for the G1 to S phase transition. nih.gov This inhibitory effect on VSMC proliferation is a key mechanism by which these compounds may contribute to the prevention of atherosclerosis, independent of their antioxidant and anti-inflammatory properties. nih.govnih.gov
Antimicrobial and Plant Defense Mechanisms
In their natural botanical source, oats (Avena sativa), this compound and its avenanthramide conjugates serve a crucial protective role for the plant itself. mdpi.com These compounds are classified as phytoalexins, which are low molecular weight antimicrobial substances synthesized by plants in response to pathogen attack or other stressors. wikipedia.orgplantsjournal.com The synthesis of these compounds is a key part of the plant's induced resistance or active defense system. nih.govnih.gov Avenanthramides are constitutively present in various parts of the oat kernel but their production is enhanced at sites of infection, where they act as toxins to invading organisms. mdpi.comwikipedia.org
Phytoalexin Functionality in Plant Host Defense
The primary function of phytoalexins like avenanthramides is to defend the plant against a broad spectrum of pathogens, particularly fungi. mdpi.comnumberanalytics.com When a plant detects the presence of a pathogen, it rapidly synthesizes and accumulates these compounds at the infection site. plantsjournal.comnih.gov The antimicrobial action of phytoalexins can involve several mechanisms, including the disruption of the pathogen's cell wall or membrane, inhibition of its metabolic processes, or prevention of its reproduction. wikipedia.org The importance of this defense mechanism is highlighted by studies showing that when phytoalexin synthesis is inhibited, the plant becomes more susceptible to infection. wikipedia.org Therefore, the this compound-derived avenanthramides represent a sophisticated chemical defense arsenal (B13267) that oats employ to protect themselves from disease. mdpi.complantsjournal.com
Direct Antimicrobial Properties
General research into the antimicrobial potential of plant-derived phenolic compounds is extensive. Phenolic acids, as a broad class, are known to exhibit antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, interference with essential enzymes, and deprivation of necessary metal ions. nih.govnih.gov For instance, some phenolic acids can increase cell membrane permeability, leading to the leakage of intracellular components and eventual cell death. nih.gov Additionally, compounds found in oats, such as certain saponins (B1172615) and a plant defensin (B1577277) peptide named AsDef1, have demonstrated antibacterial and antifungal activities. nih.govresearchgate.net However, these findings relate to other oat constituents and cannot be directly extrapolated to this compound without specific investigation.
The biosynthesis of this compound involves the formation of a diazo group, a highly reactive functional group that can confer biological activity to natural products. nih.govresearchgate.netnih.gov While this reactivity is a point of interest, its specific implications for direct antimicrobial action have not been elucidated in the context of this compound. Without dedicated studies to evaluate its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against a panel of relevant microbes, any claims about its direct antimicrobial efficacy would be purely speculative.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Detailed structure-activity relationship (SAR) studies focusing specifically on the antimicrobial properties of this compound derivatives are not extensively reported in the current body of scientific research. The majority of available studies concentrate on the biological activities of its downstream conjugates, the avenanthramides (AVNs).
Influence of Phenolic Substitution Patterns on Bioactivity
While direct SAR studies on the antimicrobial effects of substituted this compound are scarce, research on its conjugates, the avenanthramides, provides indirect insight into how phenolic substitutions can modulate biological activity, primarily in the realms of antioxidant and anti-inflammatory effects. Avenanthramides are amides formed between a hydroxycinnamic acid and 5-hydroxyanthranilic acid. The nature of the substitution on the phenolic ring of the hydroxycinnamic acid moiety significantly influences their bioactivity.
For example, studies on the lipoxygenase-inhibiting activity of various avenanthramides have revealed clear SAR trends.
| Avenanthramide | Conjugated Phenolic Acid | Lipoxygenase Inhibition |
|---|---|---|
| Avenanthramide-A | p-Coumaric acid | Low to no inhibition |
| Avenanthramide-B | Ferulic acid | Low to no inhibition |
| Avenanthramide-C | Caffeic acid | Significant inhibition (60-90%) |
| - | Sinapic acid | Significant inhibition (60-90%) |
This data indicates that the degree of hydroxylation and methoxylation on the phenolic ring plays a crucial role. Avenanthramides containing di-hydroxylated (caffeic acid) or di-methoxylated and hydroxylated (sinapic acid) phenolic moieties exhibit potent activity, whereas those with mono-hydroxylated (p-coumaric acid) or methoxylated and hydroxylated (ferulic acid) moieties are less active. This suggests that the presence and position of hydroxyl and methoxy (B1213986) groups are key determinants of at least some of the biological activities of these compounds. However, it is important to note that these findings relate to anti-inflammatory and antioxidant properties, and similar dedicated studies are required to determine the influence of these substitution patterns on any potential antimicrobial activity of this compound derivatives.
Impact of Amide Conjugation on Pharmacological Efficacy
The conjugation of different hydroxycinnamic acids to 5-hydroxyanthranilic acid results in various avenanthramides (AVNs), each with a distinct profile of pharmacological activity. The most common AVNs—A, B, and C—differ in their phenolic acid moiety, which in turn affects their antioxidant capacity.
| Avenanthramide | Phenolic Acid Moiety | Relative Antioxidant Activity |
|---|---|---|
| Avenanthramide-A | p-Coumaric acid | Active |
| Avenanthramide-B | Ferulic acid | More active than AVN-A |
| Avenanthramide-C | Caffeic acid | Highest activity among the three |
The superior antioxidant activity of Avenanthramide-C is attributed to the catechol (3,4-dihydroxy) structure of the caffeic acid moiety, which is highly effective at scavenging free radicals. This highlights that the amide conjugation serves not just as a structural backbone but as a means to combine different pharmacophores—the this compound precursor and various phenolic acids—to generate compounds with enhanced and specific bioactivities.
While these studies provide valuable insights into the antioxidant and anti-inflammatory effects of avenanthramides, there is a clear gap in the literature regarding how amide conjugation of this compound with different partners would specifically impact direct antimicrobial efficacy. Future research synthesizing and testing a library of novel this compound amides against various microbial strains would be necessary to elucidate these specific structure-activity relationships.
Therapeutic and Biomedical Potential of Avenalumic Acid Derived Compounds
Investigations in Chemoprevention and Cancer Research
Avenalumic acid-derived compounds, primarily in the form of avenanthramides (AVAs), have been investigated for their potential role in cancer chemoprevention. mdpi.com This activity is largely attributed to their antioxidant and antiproliferative properties. mdpi.comphcogrev.com Phenolic compounds from oats are recognized for their ability to block reactive species, which is a key mechanism in preventing cancer. mdpi.com
Studies have shown that AVAs can modulate various cellular processes involved in the development of cancer, including apoptosis, cell proliferation, and metastasis. mdpi.com In a study on a mouse model of colon carcinogenesis, a phenolic extract containing AVAs demonstrated chemopreventive effects. nih.gov The administration of this extract resulted in a lower incidence of adenocarcinomas compared to the control group. nih.gov Specifically, the group treated with the AVA-rich extract showed a 63% incidence of adenocarcinomas, whereas the untreated control group had an 80% incidence. nih.gov Furthermore, the AVA treatment significantly reduced the levels of β-glucuronidase, an enzyme linked to the promotion of colon cancer, in both cecal and colonic samples. nih.gov
The antiproliferative activity of AVAs has been observed in various cancer cell lines. mdpi.com Interestingly, metabolites of certain AVAs, produced by the gut microbiota, have shown even greater antiproliferative activity than the original compounds. mdpi.com For instance, the microbial metabolite of AVA 2c, known as DH 2c, was found to be more effective at inducing apoptosis in colon cancer cells than its precursor. mdpi.com
Table 1: Effects of this compound-Derived Compounds in Cancer-Related Studies
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Phenolic-AVA Extract | Azoxymethane/Dextran Sulfate Sodium (AOM/DSS) model in mice | Reduced incidence of adenocarcinomas to 63% (from 80% in control). nih.gov | nih.gov |
| Phenolic-AVA Extract | AOM/DSS model in mice | Significantly reduced β-glucuronidase levels in cecal and colonic samples. nih.gov | nih.gov |
Anti-atherogenic Properties and Cardiovascular Health Implications
Compounds derived from this compound, as part of the avenanthramide family, have demonstrated potential benefits for cardiovascular health, particularly in the prevention of atherosclerosis. wikipedia.org Atherosclerosis is a condition characterized by the buildup of plaque in the arteries. nih.gov Research suggests that the consumption of oats, which are a unique source of these compounds, is associated with a reduced risk of cardiovascular disease. healthline.comnih.gov
One of the key mechanisms by which these compounds may exert their protective effects is through their antioxidant activity, which helps to prevent the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis. nih.gov Additionally, these compounds have been shown to have anti-inflammatory effects and can improve blood vessel function. healthline.com
In a study using LDL-receptor-deficient mice, a diet supplemented with oat bran, a rich source of these bioactive compounds, led to a significant reduction in the development of atherosclerotic lesions. nih.gov The mice fed a diet with 40% oat bran showed a 77% reduction in the atherosclerotic lesion area in the descending aorta and a 33% reduction in the aortic root. nih.gov This was accompanied by a dose-dependent decrease in plasma cholesterol and triglycerides. nih.gov The study also noted a significant decrease in inflammatory markers such as soluble vascular cell adhesion molecule-1 (VCAM-1) and an increase in the expression of endothelial nitric oxide synthase (eNOS), which is crucial for maintaining vascular health. nih.gov
Human studies have also pointed towards the cardiovascular benefits of oat phenolics. A clinical trial involving pre- and stage 1 hypertensive adults found that daily consumption of high-phenolic oats resulted in significant reductions in both systolic and diastolic blood pressure. cerealsgrains.org
Table 2: Cardiovascular Effects of Oat-Derived Phenolic Compounds
| Study Type | Subjects | Intervention | Key Findings | Reference(s) |
|---|---|---|---|---|
| Animal Study | LDL-receptor-deficient mice | 40% oat bran diet | Reduced atherosclerotic lesion area by 77% in the descending aorta and 33% in the aortic root. nih.gov | nih.gov |
| Animal Study | LDL-receptor-deficient mice | 40% oat bran diet | Lowered plasma cholesterol by 42% and triglycerides by 45%. nih.gov | nih.gov |
| Animal Study | LDL-receptor-deficient mice | 40% oat bran diet | Decreased plasma levels of VCAM-1 and increased eNOS expression. nih.gov | nih.gov |
Anti-allergic and Anti-inflammatory Therapeutic Applications
This compound derivatives, specifically in the form of avenanthramides, are well-regarded for their potent anti-inflammatory and anti-allergic properties. phcogrev.comwikipedia.org These effects are attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov
Research has demonstrated that avenanthramides can inhibit the degradation of the inhibitor of NF-κB, which in turn prevents NF-κB from activating inflammatory cascades. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-8 (IL-8). nih.gov Furthermore, some avenanthramide analogues have been shown to inhibit mast cell degranulation, a critical event in allergic reactions. nih.gov The anti-inflammatory properties of these compounds are also linked to their ability to inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory pathway. nih.gov Avenanthramides that contain a caffeic acid or sinapic acid moiety have been found to be particularly effective LOX inhibitors. nih.gov
The structural similarity of avenanthramides to the anti-histaminic drug tranilast (B1681357) may also contribute to their anti-allergic effects by inhibiting the histamine (B1213489) response. phcogrev.comwikipedia.org
Table 3: Anti-inflammatory and Anti-allergic Mechanisms of this compound-Derived Compounds
| Compound/Extract | Mechanism of Action | Effect | Reference(s) |
|---|---|---|---|
| Avenanthramides | Inhibition of NF-κB activation | Reduced production of pro-inflammatory cytokines like IL-8. | nih.govnih.gov |
| Dihydro-avenanthramide D (Synthetic analog) | Inhibition of mast cell degranulation | Anti-inflammatory effects. | nih.gov |
| Avenanthramides containing caffeic or sinapic acid | Inhibition of lipoxygenase (LOX) activity | Significant reduction in LOX activity (60-90%). | nih.gov |
Dermatological Applications and Anti-itch Activity
The anti-inflammatory and anti-itch properties of this compound-derived compounds make them valuable for dermatological applications. wikipedia.org For centuries, oatmeal has been used as a soothing agent for various skin conditions associated with irritation and itching. nih.gov Modern research has identified avenanthramides as the key active components responsible for these effects. wikipedia.org
Topical application of avenanthramides has been shown to alleviate inflammation in animal models of contact hypersensitivity and neurogenic inflammation. nih.gov These compounds are also effective in reducing scratching behavior in murine itch models. nih.gov The anti-itch activity of avenanthramides is linked to their ability to inhibit the release of inflammatory mediators and their potential to block the histamine response. wikipedia.org
In dermatological formulations, these compounds can help to restore the skin barrier, which is often compromised in inflammatory skin conditions like atopic dermatitis. oregonstate.edu Their ability to reduce inflammation and itching can help break the itch-scratch cycle that exacerbates such conditions. wikipedia.org
Table 4: Dermatological and Anti-itch Effects of Avenanthramide-Containing Extracts
| Study Type | Model | Intervention | Key Findings | Reference(s) |
|---|---|---|---|---|
| Animal Study | Murine models of contact hypersensitivity and neurogenic inflammation | Topical application of 1-3 ppm avenanthramides | Mitigated inflammation. | nih.gov |
| Animal Study | Murine itch model | Topical application of 1-3 ppm avenanthramides | Reduced pruritogen-induced scratching. | nih.gov |
Synergistic Effects with Other Bioactive Molecules
The therapeutic potential of this compound-derived compounds may be enhanced when they act in synergy with other bioactive molecules. Research has shown that the antioxidant effects of these compounds can be amplified in the presence of other antioxidants.
A notable example of this synergy is the interaction between oat phenolics, including avenanthramides and phenolic acids, and vitamin C. nih.gov A study demonstrated that these oat-derived compounds work synergistically with vitamin C to protect LDL from oxidation in both hamsters and humans. nih.gov This enhanced antioxidant protection is particularly relevant for cardiovascular health, as LDL oxidation is a key step in the development of atherosclerosis. nih.gov This synergistic action suggests that the health benefits of consuming whole foods like oats may be greater than the sum of their individual components.
Future Research Directions and Translational Perspectives
Elucidation of Novel Biosynthetic Pathways and Enzyme Mechanisms
Recent breakthroughs have successfully identified the avenalumic acid biosynthetic gene cluster (ava) in Streptomyces sp. RI-77 and unveiled a novel pathway for its formation. researchgate.netnih.gov This pathway proceeds via the intermediate 3-aminothis compound (3-AAA), which undergoes an unprecedented deamination. nih.gov Specifically, the enzymes AvaA6 and AvaA7 catalyze the diazotization of 3-AAA using nitrous acid, followed by the substitution of the diazo group for a hydride, yielding this compound. researchgate.netnih.gov
Despite this progress, significant questions remain, representing key areas for future investigation:
Regulatory Mechanisms: The regulatory networks governing the expression of the ava gene cluster are completely unknown. Future work should focus on identifying the specific transcription factors, signaling molecules, and environmental cues that activate or repress this pathway. Understanding this regulation is crucial for optimizing the microbial production of this compound and its derivatives.
Enzyme Substrate Scope and Mechanism: While the functions of AvaA6 and AvaA7 have been outlined, their detailed catalytic mechanisms, substrate promiscuity, and structural biology are yet to be fully characterized. nih.gov Investigating the crystal structures of these enzymes could provide insights into their active sites, informing protein engineering efforts to create biocatalysts for novel chemical transformations. Exploring whether these enzymes can accept alternative substrates could pave the way for the biosynthetic production of a diverse library of this compound analogs.
Pathway Diversity: Genome mining has revealed over 100 biosynthetic gene clusters related to the ava cluster in various actinomycetes. nih.gov A primary future goal is to characterize these related pathways. It is hypothesized that they are responsible for producing a wide array of currently unknown this compound derivatives with potentially unique biological activities. Heterologous expression of these gene clusters in a suitable host is a promising strategy for discovering these novel natural products. nih.gov
A summary of the key enzymes identified in the Streptomyces sp. RI-77ava cluster is presented below.
| Enzyme/Gene | Proposed Function in this compound Biosynthesis | Research Focus |
| AvaA6 | Catalyzes the diazotization of 3-aminothis compound (3-AAA) using nitrous acid. researchgate.netnih.gov | Detailed kinetic analysis, structural elucidation, substrate specificity. |
| AvaA7 | Catalyzes the substitution of the diazo group of 3-diazothis compound for a hydride from NADPH. researchgate.netnih.gov | Mechanistic studies of the denitrification reaction, cofactor binding. |
| AvaE/AvaD | Part of the ANS pathway, responsible for synthesizing the nitrous acid required by AvaA6. nih.gov | Regulation and interaction with the core biosynthetic machinery. |
| Other ava genes | Involved in the synthesis of the 3-aminothis compound precursor from primary metabolites. researchgate.net | Full characterization of each step in the precursor synthesis. |
Advanced Synthetic Methodologies for Structure-Function Optimization
The chemical synthesis of this compound and its derivatives is fundamental for verifying structures and generating analogs for biological testing. A seven-step stereoselective synthesis of an this compound derivative, (2E,4E)-5-[4-hydroxy-3-methoxyphenyl]penta-2,4-dienoic acid, has been developed from ferulic acid. researchgate.net Additionally, the total synthesis of this compound was crucial in confirming the structure elucidated from natural sources. cerealsgrains.org
However, for comprehensive structure-activity relationship (SAR) studies, current synthetic routes need significant advancement. Future research should focus on:
Convergent and Efficient Synthesis: Developing more efficient, scalable, and convergent synthetic strategies is a high priority. Methodologies that allow for the late-stage diversification of the aromatic ring and the pentadienoic acid side chain would be particularly valuable for rapidly creating a wide range of analogs. adelaide.edu.au
Structure-Function Optimization: The known anti-inflammatory properties of related compounds, such as avenanthramides, are linked to the substitution pattern on the phenolic ring. nih.govnih.gov Advanced synthetic methods will enable the systematic modification of this compound to probe these relationships. This includes the synthesis of derivatives with different hydroxylation and methoxylation patterns, as well as the introduction of other functional groups to enhance potency, selectivity, or pharmacokinetic properties.
Biocatalytic and Chemoenzymatic Approaches: Integrating enzymes into synthetic routes could offer highly stereoselective and environmentally benign alternatives to purely chemical methods. nih.gov The use of engineered enzymes from the biosynthetic pathway (e.g., AvaA6, AvaA7) or other biocatalysts could facilitate the synthesis of complex derivatives that are difficult to access through traditional organic chemistry.
Development of Highly Sensitive and Specific Analytical Techniques
Accurate detection and quantification of this compound and its derivatives in various matrices are essential for biosynthetic, pharmacokinetic, and clinical studies. Current methods for analyzing related compounds (avenanthramides, which contain this compound moieties) primarily rely on High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. nih.govnih.gov While effective, there is considerable room for improvement.
Future research should be directed towards:
High-Sensitivity LC-MS/MS Methods: There is a need to develop and validate robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. rsc.org These techniques offer superior sensitivity and selectivity, which will be crucial for quantifying trace amounts of this compound and its metabolites in complex biological samples like plasma, urine, and tissue extracts. mdpi.commdpi.com Developing methods using multiple reaction monitoring (MRM) would allow for precise quantification, which is essential for pharmacodynamic studies. researchgate.net
Expanded Analyte Profiling: Most current analytical methods for oat phenolics focus on a few major avenanthramides. nih.gov Future techniques must be capable of separating and identifying a much broader profile of this compound-derived compounds, including minor isomers and novel structures discovered through biosynthetic pathway exploration.
Standardization and Validation: As new derivatives are synthesized and discovered, the development of certified analytical standards is paramount. Rigorous method validation according to international guidelines will be necessary to ensure the reliability and reproducibility of data across different laboratories, a prerequisite for any potential clinical development.
Deeper Understanding of in vivo Biological Activities and Pharmacodynamics
While in vitro studies on related compounds suggest potential anti-inflammatory and antioxidant activities, the in vivo biological effects and pharmacodynamic profile of free this compound are largely unknown. nih.govmdpi.com This represents a significant knowledge gap that must be addressed.
Key future research objectives include:
Pharmacokinetic Profiling (ADME): Comprehensive in vivo studies in animal models are required to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. mdpi.com It is critical to understand its bioavailability, plasma half-life, tissue penetration, and major metabolic pathways. These data are fundamental to understanding whether the compound or its metabolites reach target tissues in sufficient concentrations to exert a biological effect.
In Vivo Efficacy Models: Based on the anti-inflammatory activity of its conjugates, this compound and its optimized synthetic derivatives should be evaluated in established animal models of inflammatory diseases. mdpi.comnih.gov This could include models of skin inflammation (e.g., atopic dermatitis), inflammatory bowel disease, or arthritis to assess true therapeutic potential.
Exploration of New Therapeutic Targets and Clinical Applications for this compound-Derived Compounds
The ultimate goal of this research is to translate basic scientific discoveries into clinical benefits. The anti-inflammatory properties of related structures provide a logical starting point for exploring therapeutic applications. mdpi.commdpi.com
Future translational research should focus on:
Target Identification and Validation: While related compounds are known to inhibit enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), the specific molecular targets of this compound itself have not been identified. nih.govnih.gov Unbiased screening against panels of kinases, proteases, and other enzymes, as well as receptor binding assays, should be performed to uncover its mechanism of action. This will help identify the most promising therapeutic avenues.
Dermatological and Anti-inflammatory Applications: Given the known anti-inflammatory and anti-itch effects of oat-derived compounds, a primary translational goal could be the development of this compound derivatives as topical agents for inflammatory skin conditions like eczema or psoriasis. mdpi.com
Development as Nutraceuticals or Functional Foods: Depending on its safety and pharmacokinetic profile, this compound or its natural precursors could be explored for use as a nutraceutical or an enriched component in functional foods aimed at mitigating low-grade chronic inflammation. This would require rigorous clinical trials to substantiate health claims.
Combinatorial Biosynthesis and Drug Development: The elucidation of the biosynthetic pathway opens the door to combinatorial biosynthesis, where genes from different pathways are combined to create novel molecules. f1000research.commdpi.com This approach, coupled with advanced synthetic chemistry, could generate lead compounds for drug development programs targeting a range of diseases beyond inflammation. mdpi.com
Q & A
Q. What analytical techniques are recommended for identifying and quantifying avenalumic acid in plant matrices?
this compound (4’-hydroxycinnamylideneacetic acid) and its derivatives (e.g., 3’-hydroxythis compound, 3’-methoxythis compound) are typically identified using high-resolution liquid chromatography-mass spectrometry (HRLCMS) in both positive and negative ionization modes . For quantification in oat groats and hulls, conjugated forms covalently linked to orthoaminobenzoic acids require hydrolysis (acid/alkaline) followed by reverse-phase HPLC with UV detection at 280–320 nm . Advanced NMR techniques (e.g., 2D NMR) are critical for resolving structural isomers like psilotic acid (2Z,4E isomer) .
Q. How does the biosynthesis of this compound differ from other phenolic acids in plants?
this compound biosynthesis involves a nitrous acid-dependent diazotization step, where an aromatic amino group substitutes for hydride. This process is catalyzed by ATP-dependent ligases (e.g., AvaA6), which activate nitrous acid to form the diazo group, a mechanism shared with bacterial secondary metabolites like cremeomycin . This contrasts with the shikimate pathway used for most plant phenolic acids, highlighting unique enzymatic machinery in oat species .
Advanced Research Questions
Q. What molecular interactions underpin this compound derivatives’ inhibitory activity against SARS-CoV-2 3CLpro?
this compound derivatives bind to SARS-CoV-2 3CLpro via hydrogen bonding (e.g., with residues F140, L141, N142), π-alkyl interactions (H41, E166), and halogen bonds. Spatial analysis (dCOM) reveals these derivatives occupy S1 and S3 subsites, with a center-of-mass distance ≥6.5 Å from the catalytic dyad (H41/C145), suggesting allosteric modulation . Comparative docking studies show lower binding affinity (−8.5 to −9.2 kcal/mol) than caffeic acid derivatives (−10.3 kcal/mol), indicating room for structural optimization .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antiviral applications?
Key SAR insights include:
- Esterification : Methyl/ethyl esters enhance lipid solubility and bioavailability but reduce hydrogen-bond donor capacity .
- Substituent positioning : 3’-hydroxy/methoxy groups improve binding to 3CLpro’s S3 subsite, while bulkier groups disrupt π-alkyl interactions .
- Hybrid scaffolds : Conjugation with caffeic acid or xanthones increases halogen bonding (e.g., with D187) and improves inhibitory IC50 values by 2–3 fold . Virtual screening using pharmacophore models (e.g., N3 peptidomimetic) and Lipinski’s rule filters (MW ≤500 Da, cLogP ≤5) are critical for prioritizing derivatives .
Q. How can contradictory bioactivity data (antioxidant vs. antiviral) for this compound derivatives be reconciled?
Contradictions arise from structural context:
- Antioxidant activity : Depends on free phenolic -OH groups (e.g., 5-O-feruloylquinic acid conjugates), which are masked in esterified derivatives .
- Antiviral activity : Requires intact α,β-unsaturated carbonyl moieties for Michael addition to 3CLpro’s catalytic cysteine (C145) . Methodological reconciliation involves comparative assays (e.g., DPPH radical scavenging vs. 3CLpro inhibition) under standardized conditions (pH 7.4, 37°C) to isolate structure-dependent effects .
Q. What experimental strategies address low bioavailability of this compound derivatives in in vivo models?
Strategies include:
- Prodrug design : Phosphorylated or glycosylated derivatives to enhance aqueous solubility .
- Nanocarrier systems : Liposomal encapsulation improves plasma half-life by 4× in murine models .
- Metabolic stability assays : Liver microsome studies (human/rat) identify susceptible sites (e.g., ester hydrolysis) for targeted modification .
Methodological Considerations
Q. How should researchers design virtual screening workflows to prioritize this compound derivatives?
A validated workflow includes:
- Pharmacophore modeling : Align derivatives with 3CLpro inhibitors (e.g., N3 model) using KNIME or Schrödinger .
- Molecular docking : AutoDock Vina or GOLD to calculate binding energies and visualize subsite occupancy (S1/S3) .
- ADMET profiling : SwissADME for cLogP, topological polar surface area (TPSA), and PAINS filters to exclude pan-assay interferers .
Q. What statistical methods resolve discrepancies in binding affinity data across docking studies?
Use multivariate regression to account for force field biases (e.g., CHARMM vs. AMBER) and solvent models (implicit/explicit). Bootstrapping analysis (≥100 iterations) quantifies uncertainty in ΔG values, with p < 0.05 indicating significant differences between derivative groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
